molecular formula C14H10F2OS B7941877 2,4-Difluoro-4'-(methylthio)benzophenone

2,4-Difluoro-4'-(methylthio)benzophenone

Cat. No.: B7941877
M. Wt: 264.29 g/mol
InChI Key: HMWKQASTYSNFLY-UHFFFAOYSA-N
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Description

2,4-Difluoro-4'-(methylthio)benzophenone is a fluorinated benzophenone derivative characterized by fluorine substituents at the 2- and 4-positions of one aromatic ring and a methylthio (-SCH₃) group at the 4'-position of the second ring. Benzophenones are renowned for their photoreactive properties, making them valuable as photoinitiators in UV-curable inks and adhesives .

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWKQASTYSNFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-(methylthio)benzophenone typically involves the acylation of fluorinated benzene derivatives. One common method includes the reaction of 2,4-difluorobenzoyl chloride with 4-methylthiophenol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of 2,4-Difluoro-4’-(methylthio)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as aluminum trichloride may be employed to facilitate the acylation reaction, and subsequent purification steps like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted benzophenones.

Scientific Research Applications

2,4-Difluoro-4’-(methylthio)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-4’-(methylthio)benzophenone involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter benzophenone derivatives' properties. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties CAS/Reference
2,4-Difluoro-4'-(methylthio)benzophenone 2,4-F₂; 4'-SCH₃ C₁₄H₁₀F₂OS 264.29 (calc) Photopolymerization, potential drug intermediates Not explicitly listed
3,4-Difluoro-4'-(methylthio)benzophenone 3,4-F₂; 4'-SCH₃ C₁₄H₁₀F₂OS 264.29 Unknown (similar structure) 197439-06-8
Selagibenzophenone B Natural benzophenone with mixed substituents Not specified Not specified Anticancer activity
Chryxanthone A Dihydropyran-fused benzophenone C₂₃H₂₂O₅ 390.42 Cytotoxic activity
3,4-Difluoro-4'-thiomorpholinomethyl benzophenone 3,4-F₂; 4'-thiomorpholinomethyl C₁₉H₁₈F₂NOS 353.42 Photoreactive cross-linking

Key Observations:

  • Substituent Position: The 2,4-difluoro configuration in the target compound may confer distinct electronic effects compared to 3,4-difluoro isomers (e.g., ), altering solubility and photoreactivity. Fluorine atoms increase electronegativity, enhancing stability and resistance to oxidation .
  • Methylthio vs.
  • Natural Analogues: Selagibenzophenone B () and chryxanthones () demonstrate benzophenones' biological versatility, though their complex fused-ring structures differ from the synthetic fluorinated derivatives.

Biological Activity

2,4-Difluoro-4'-(methylthio)benzophenone is a synthetic organic compound with significant potential in various biological applications. Its unique structure, featuring fluorine and methylthio substituents, enhances its reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F2S\text{C}_{15}\text{H}_{12}\text{F}_2\text{S}

This compound consists of two aromatic rings connected by a carbonyl group, with fluorine atoms and a methylthio group attached to the benzene rings. The presence of fluorine is known to influence the lipophilicity and metabolic stability of organic compounds, which may enhance their biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, fluorinated compounds are known to act as reversible inhibitors of serine and cysteine proteases .
  • Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling pathways. This is particularly relevant in neuropharmacology where similar compounds have shown promise in targeting neurological disorders .

Antiviral Properties

Recent studies have indicated that derivatives of fluorinated benzophenones exhibit antiviral properties. For example, compounds with similar structural motifs have shown cytoprotective effects against viral infections, suggesting that this compound may possess similar activities .

Case Studies

  • Cytoprotective Effects : A study on difluoromethyl ketones indicated their potential as cytoprotective agents against viral infections. The mechanism was linked to reversible inhibition of viral proteases .
  • Inhibition Studies : A series of compounds structurally related to this compound were tested for their ability to inhibit key metabolic enzymes. Results showed promising IC50 values indicating effective inhibition in micromolar concentrations .

Data Table: Biological Activities and IC50 Values

Compound NameBiological ActivityIC50 (µM)
This compoundEnzyme InhibitionTBD
Related Fluorinated BenzophenonesCytoprotection0.072
Other Benzophenone DerivativesAnticancer Activity5.9

Note: TBD = To Be Determined based on future studies.

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